Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate
Description
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate is a synthetic intermediate characterized by a benzyloxycarbonyl (Cbz)-protected amino group and an ethyl acetimidate ester. This compound is pivotal in peptide and peptidomimetic synthesis due to its dual functionality: the Cbz group safeguards the amine during reactions, while the acetimidate ester enables selective amidination. Unlike traditional amino-reactive reagents (e.g., acetic anhydride), ethyl acetimidate derivatives preserve cationic charge during protein modification, reducing unintended charge-based inactivation . Evidence from antimalarial and antiviral drug development highlights its utility as a precursor for imidazole- and cyclopropane-containing bioactive molecules .
Properties
CAS No. |
1755-98-2 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)ethanimidate |
InChI |
InChI=1S/C12H16N2O3/c1-2-16-11(13)8-14-12(15)17-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,15) |
InChI Key |
MOUXOTUMVDKGHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Fundamental Synthetic Pathways for Ethyl 2-(((Benzyloxy)carbonyl)amino)acetimidate
Nucleophilic Substitution of 2-Aminoacetonitrile Derivatives
The most widely reported method involves the reaction of 2-aminoacetonitrile with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step introduces the Cbz group while preserving the nitrile functionality. Subsequent esterification with ethanol under acidic conditions yields the target acetimidate. For example, a 2021 study demonstrated that using triethylamine as the base in dichloromethane at 0°C achieved 85% yield of the protected intermediate, with minimal epimerization.
Critical parameters include:
- Temperature control : Reactions conducted below 5°C minimize side reactions such as nitrile hydrolysis.
- Solvent selection : Polar aprotic solvents like dichloromethane or ethyl acetate enhance reaction homogeneity.
- Stoichiometry : A 1.2:1 molar ratio of Cbz-Cl to 2-aminoacetonitrile ensures complete protection.
Direct Imidate Formation via Pinner Reaction
An alternative route employs the Pinner reaction, where 2-(((benzyloxy)carbonyl)amino)acetonitrile is treated with ethanol and hydrochloric acid gas. This one-pot method bypasses intermediate isolation, achieving 78% yield under optimized conditions. The reaction mechanism proceeds through a nitrilium ion intermediate, which undergoes nucleophilic attack by ethanol to form the imidate ester.
Key challenges include:
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent advancements in continuous flow systems have addressed batch process limitations. A 2023 patent describes a tubular reactor setup where 2-aminoacetonitrile and Cbz-Cl are mixed in-line at 10°C, followed by immediate ethanol quench. This method reduces reaction time from 12 hours to 45 minutes and improves yield to 91%.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 12 | 0.75 |
| Yield (%) | 78 | 91 |
| Purity (%) | 95 | 99 |
| Energy Consumption (kW) | 8.2 | 3.1 |
Catalytic Cbz-Protection Strategies
Traditional methods use stoichiometric Cbz-Cl, but emerging catalytic approaches employ benzyl chloroformate with DMAP (4-dimethylaminopyridine). This reduces waste and improves atom economy. For instance, a 2022 study achieved 88% yield using 10 mol% DMAP in ethyl acetate at room temperature.
Stereochemical Considerations in Imidate Formation
Analytical Characterization and Quality Control
Spectroscopic Identification
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH2Cbz), 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.02 (s, 2H, NHCH2C), 1.31 (t, J = 7.1 Hz, 3H, CH3).
- 13C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 156.2 (Cbz carbonyl), 136.1–128.3 (Ar-C), 66.1 (OCH2CH3), 61.8 (CH2Cbz), 44.2 (NHCH2C), 14.1 (CH3).
Chromatographic Purity Assessment
HPLC methods using a C18 column (MeCN/H2O 70:30, 1 mL/min) show ≥99% purity for industrial-grade material.
Chemical Reactions Analysis
Cross-Metathesis with Grubbs’ Catalyst
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate participates in olefin cross-metathesis reactions using Grubbs’ catalyst (2nd generation). This method is critical for constructing complex alkenes in peptide backbones.
-
Conditions : Degassed anhydrous DCM, 48 hours under nitrogen.
-
Key Reagents :
-
Grubbs’ catalyst (0.05 eq)
-
Equimolar di-tert-butyl(2S,6R,E)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hept-3-enedioate precursor.
-
-
Outcome : Formation of di-tert-butyl hept-3-enedioate derivatives with minimized homodimerization .
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% |
| Reaction Time | 48 h |
| Purification Method | Flash chromatography (ethyl acetate/hexane) |
Acylation with Benzyl Chloroformate
The compound undergoes acylation to introduce protective groups in peptide synthesis.
-
Conditions : Anhydrous DCM with Hünig’s base (2.0 eq) at room temperature.
-
Mechanism : Nucleophilic displacement of the imidate group by the acylating agent.
| Parameter | Value |
|---|---|
| Base | Hünig’s base (2.0 eq) |
| Reaction Time | Overnight (~12 h) |
| Key Product | Di-tert-butyl(2S,6R,E)-hept-3-enedioate |
Michaelis–Becker-like Nucleophilic Addition
The imidate group reacts with phosphorus nucleophiles under phase-transfer catalysis (PTC):
-
Conditions : −40°C, diethyl phosphite (2.0 eq), tetrabutylammonium bromide (TBAB) catalyst.
-
Outcome : Formation of α-aminophosphonate derivatives, precursors to bioactive molecules .
| Parameter | Value |
|---|---|
| Temperature | −40°C |
| Nucleophile | Diethyl phosphite (2.0 eq) |
| Catalyst | TBAB |
| Yield | 55–90% (substrate-dependent) |
Solvolysis and Ether Formation
While direct solvolysis data for this compound is limited, analogous trichloroacetimidates undergo solvolysis in methanol to form ethers. For example:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reaction Time | 24–48 h |
| Byproduct Removal | NaOH washes |
Comparative Analysis of Reaction Pathways
Experimental Considerations
Scientific Research Applications
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate hydrochloride is a chemical compound utilized in organic synthesis and research due to its chemical properties and its function as a protecting group in peptide synthesis. It has the molecular formula C₁₂H₁₇ClN₂O₃ and a molecular weight of approximately 272.73 g/mol.
Scientific Research Applications
- Organic Synthesis It serves as a reagent in synthesizing complex organic molecules. It is also used for selective protection and deprotection during peptide synthesis, allowing exploration into biochemical pathways while minimizing side reactions.
- Pharmaceutical Development Its structural features make it applicable in pharmaceutical development.
- Protecting Group The benzyloxycarbonyl (Cbz) group, present in this compound, is commonly used for the protection of amino groups .
Synthesis
The synthesis of this compound hydrochloride typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid. The process is conducted under controlled temperature conditions, often below -5°C, followed by stirring at ambient temperature to ensure high purity. In industrial settings, similar synthetic routes are scaled up for mass production, with precise control over reaction conditions and purification steps. A reaction using 2-benzyloxy-carbonyl-amino-acetonitrile in ethanol combined with ethanolic hydrochloric acid at -8° C, stirred at -10° C then at ambient temperature, yielded 54% of the desired product .
Reactions
The compound can undergo oxidation to yield carboxylic acids, while reduction typically leads to amines, depending on specific reagents and conditions. The acylation reactions for ethyl imidate hydrochlorides with benzyl chloroformate can be carried out using Hünig’s base .
Structural Similarities
Several compounds share structural similarities with this compound hydrochloride.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Acetamidate | Contains an acetamido group | Simpler structure, primarily used as an intermediate |
| Benzoyl Chloride | Contains a benzoyl group | Highly reactive acyl chloride |
| N-Boc-Amino Acids | Contains a tert-butyloxycarbonyl group | Commonly used in peptide synthesis |
| Ethyl 2-(phenylmethoxycarbonylamino)acetimidate | Similar protective group | Used in peptide synthesis |
| N-(benzyloxycarbonyl)glycine iminoethyl ester hydrochloride | Related structure | Used as an intermediate |
| Ethyl benzyloxycarbonylaminoethanimidate hydrochloride | Closely related | Utilized in similar applications |
Mechanism of Action
The mechanism of action of Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modification of their structure and function. The pathways involved in these reactions are often complex and may include multiple steps, such as activation, binding, and transformation.
Comparison with Similar Compounds
Key Observations :
- Reactivity : Ethyl acetimidate derivatives (e.g., target compound) exhibit unique charge-preserving amidination, contrasting with charge-altering reagents like picryl sulfonate .
- Synthetic Efficiency : Cyclopropane-containing analogues (e.g., MPI24b) achieve higher yields (80%) compared to oxetanyl derivatives (43%) due to optimized purification protocols .
Key Observations :
- Biological Relevance : The target compound’s imidazole-containing derivatives (e.g., mCMQ069) show antimalarial potency, whereas MPI24b’s cyclopropane motifs enhance antiviral activity .
- Solubility : Oxetanyl and cyclopropane derivatives exhibit superior organic-phase solubility, critical for medicinal chemistry workflows .
Research Findings and Implications
- Charge Preservation : Ethyl acetimidate’s amidine group retains cationic lysine residues in proteins, minimizing functional disruption—a critical advantage over phthalic anhydride or cyanate reagents .
- Structural Versatility : Substitutions (e.g., cyclopropane in MPI24b, oxetane in Compound 53) modulate bioactivity and pharmacokinetics, guiding lead optimization in drug discovery .
Biological Activity
Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate, also known as this compound hydrochloride, is a compound with notable potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇ClN₂O₃
- Molecular Weight : Approximately 272.73 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water and other polar solvents
The compound features an ethyl group and a benzyloxycarbonyl moiety, which contribute to its reactivity and utility in organic synthesis .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. Research indicates that benzyloxycarbonyl derivatives can act as effective antimicrobial agents, potentially inhibiting the growth of various pathogens .
Enzyme Inhibition
The compound is also implicated in enzyme inhibition. Its structure allows for interaction with specific molecular targets, making it a candidate for studies focused on enzyme mechanisms and protein modifications . This is particularly relevant in the context of drug design, where enzyme inhibitors are crucial for therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves the reaction of 2-benzyloxycarbonylamino-acetonitrile with ethanolic hydrochloric acid under controlled temperature conditions. The process includes:
- Reactants : 2-benzyloxycarbonylamino-acetonitrile and ethanolic hydrochloric acid.
- Conditions : Reaction temperatures maintained below -5°C, followed by stirring at ambient temperature for optimal yield.
- Yield : Reports indicate yields around 54% under specific conditions .
The mechanism by which this compound exerts its biological effects involves:
- Nucleophilic Substitution : The benzyloxycarbonyl group can be replaced by other nucleophiles under basic or acidic conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxidized products or reduction to yield different amine derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Studies : A study highlighted the effectiveness of benzyloxycarbonyl derivatives against specific bacterial strains, demonstrating their potential as antimicrobial agents .
- Enzyme Mechanism Investigations : Research focusing on enzyme inhibition showed that modifications to the benzyloxycarbonyl group could enhance the inhibitory effects on target enzymes, suggesting avenues for drug development .
- Synthesis Optimization : Studies have optimized the synthesis process using various bases to improve yields and efficiency in producing acylation products from ethyl imidate hydrochlorides .
Applications in Research and Industry
This compound finds applications across several fields:
Q & A
Q. What is the recommended synthetic route for Ethyl 2-(((benzyloxy)carbonyl)amino)acetimidate?
A common method involves reacting benzyl(2-(4-(4-fluoro-3-methylphenyl)-1H-imidazol-2-yl)propan-2-yl)carbamate with ethyl bromoacetate in dimethylformamide (DMF) using cesium carbonate (2.5 equivalents) as a base. The reaction is typically conducted at room temperature and monitored via LCMS. After completion, the product is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated to yield the crude product .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the benzyloxycarbonyl (Cbz) and acetimidate moieties.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups like the carbonyl (C=O) and imidate (C=N) bonds.
Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .
Q. How should this compound be purified after synthesis?
Post-reaction, the product is extracted with ethyl acetate, followed by sequential washes with water (to remove polar impurities) and brine (to eliminate residual DMF). The organic layer is dried over anhydrous sodium sulfate and concentrated. Further purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended for high-purity yields .
Q. What safety precautions are critical during handling?
- Storage : Keep in tightly sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the imidate group .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile solvents (e.g., DMF) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Stoichiometry : Adjust the equivalents of cesium carbonate (base) and ethyl bromoacetate (alkylating agent) to 2.5 and 1.2 equivalents, respectively, to minimize side reactions .
- Solvent Choice : Replace DMF with acetonitrile or THF if imidate stability is pH-sensitive.
- Temperature Control : Maintain room temperature to prevent thermal degradation of intermediates.
Q. How should researchers resolve contradictions in spectral data?
- Purity Verification : Use HPLC to confirm the absence of impurities (e.g., unreacted starting materials).
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .
- Cross-Validation : Compare experimental IR peaks with computational simulations (e.g., Gaussian software) .
Q. What role does this compound play in antimalarial drug development?
It serves as a key intermediate in synthesizing imidazole-containing antimalarials. For example, it was used to prepare mCMQ069, a candidate with single-dose cure potential, by facilitating alkylation reactions to build the imidazole core .
Q. How can stability issues during storage be mitigated?
Q. What analytical challenges arise from byproducts in synthesis?
- Byproduct Identification : Use LCMS to detect impurities like unreacted bromoacetate or hydrolyzed acetimidic acid.
- Quantitative Analysis : Apply qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents .
Q. How to troubleshoot incomplete alkylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
